Isoborneol 4-nitrobenzoate is an organic compound formed by the esterification of isoborneol and 4-nitrobenzoic acid. This compound features a bicyclic structure derived from camphor, which contributes to its unique physical and chemical properties. Isoborneol itself is a stereoisomer of borneol, characterized by its distinct odor and potential applications in perfumery and pharmaceuticals. The incorporation of the 4-nitrobenzoate moiety enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis.
Transesterification reactions can also be performed using different alcohols to produce various esters. Additionally, the nitro group in the compound may undergo reduction to form an amine derivative, expanding its potential applications in medicinal chemistry.
The synthesis of isoborneol 4-nitrobenzoate typically involves two main steps: the production of isoborneol from borneol through oxidation-reduction reactions and subsequent esterification with 4-nitrobenzoic acid.
Isoborneol 4-nitrobenzoate stands out due to its unique combination of bicyclic structure and nitro functionality, which may enhance its reactivity compared to similar compounds while providing distinct applications across various fields.
Isoborneol 4-nitrobenzoate shares structural similarities with several related compounds, which include:
Compound | Structure Type | Notable Properties |
XLogP3 4.6
Other CAS
53391-96-1
Dates
Modify: 2023-07-22
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